

# ficlatuzumab (AV-299) pharmacology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AF299

Cat. No.: B494990

[Get Quote](#)

An In-depth Technical Guide to the Pharmacology of Ficlatuzumab (AV-299)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Ficlatuzumab, also known as AV-299, is a potent, humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).<sup>[1][2]</sup> By neutralizing HGF, ficlatuzumab prevents the activation of its cognate receptor, c-Met, a receptor tyrosine kinase.<sup>[3]</sup> The HGF/c-Met signaling pathway is a critical driver of tumor growth, invasion, angiogenesis, and metastasis, and its dysregulation is implicated in a wide range of human cancers.<sup>[1][2]</sup> Furthermore, this pathway is a known mediator of resistance to other targeted therapies, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).<sup>[2]</sup> This guide provides a comprehensive overview of the pharmacology of ficlatuzumab, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and a summary of key preclinical and clinical findings.

## Introduction to the HGF/c-Met Pathway

Hepatocyte Growth Factor (HGF) is the sole known ligand for the c-Met receptor.<sup>[1]</sup> Their interaction triggers the dimerization and autophosphorylation of the c-Met receptor, activating its tyrosine kinase function.<sup>[4][5]</sup> This initiates a cascade of downstream intracellular signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are fundamental for cellular proliferation, survival, motility, and morphogenesis.<sup>[2][5]</sup> In oncology, the aberrant activation of the HGF/c-Met axis, often through overexpression of HGF and/or c-Met, is associated with aggressive disease and poor prognosis in numerous cancers, including head

and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).[\[2\]](#)[\[4\]](#)[\[5\]](#)

## Mechanism of Action

Ficlatuzumab functions by binding to the HGF ligand with high affinity and specificity, thereby physically preventing it from binding to and activating the c-Met receptor.[\[3\]](#)[\[6\]](#) This neutralization of HGF effectively inhibits the ligand-mediated activation of the entire HGF/c-Met signaling cascade.[\[7\]](#) The consequences of this inhibition include the downregulation of tumor cell proliferation, migration, and invasion. Preclinical studies have shown that ficlatuzumab can mitigate epithelial-to-mesenchymal transition (EMT), a key process in metastasis. A critical aspect of ficlatuzumab's therapeutic rationale is its ability to counteract resistance to EGFR inhibitors. HGF-induced c-Met activation is a well-established escape mechanism for EGFR blockade, as the two pathways converge on the same downstream signaling mediators like PI3K/AKT and ERK/MAPK.[\[2\]](#) By inhibiting HGF, ficlatuzumab can potentially resensitize tumors to EGFR-targeted therapies or prevent the development of resistance.[\[2\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Ficlatuzumab binds to HGF, preventing c-Met activation and downstream signaling.

## Pharmacodynamics

Clinical studies have demonstrated that ficiatuzumab effectively modulates the HGF/c-Met pathway in patients. In a Phase I trial involving patients with advanced solid tumors and liver metastases, treatment with ficiatuzumab at the recommended Phase 2 dose (RP2D) of 20 mg/kg resulted in significant changes in key biomarkers within the tumor.[9][10] These findings confirm the on-target activity of the drug.[9] An interesting pharmacodynamic effect is the observed increase in total serum HGF levels following ficiatuzumab administration.[9][11] This is likely due to the formation of ficiatuzumab-HGF complexes, which prolongs the half-life of HGF in circulation.

Table 1: Pharmacodynamic Effects of Ficiatuzumab (20 mg/kg) in Patients with Advanced Solid Tumors

| Biomarker   | Median Change from Baseline | Citation |
|-------------|-----------------------------|----------|
| Tumor p-Met | -53%                        | [9][11]  |
| Tumor p-ERK | -43%                        | [9][11]  |
| Tumor p-Akt | -2%                         | [9][11]  |
| Serum HGF   | +33%                        | [9][11]  |

Data from a Phase I study in patients with advanced solid tumors and liver metastases.[9]

## Pharmacokinetics

Ficiatuzumab exhibits a pharmacokinetic profile typical of a humanized IgG1 monoclonal antibody.[8][10] It is characterized by a long terminal half-life and low systemic clearance.[8][12] Pharmacokinetic analysis across dose-escalation cohorts demonstrated linear pharmacokinetics.[9][10] The drug is administered as an intravenous infusion, typically every two weeks.[13]

Table 2: Pharmacokinetic Parameters of Ficiatuzumab

| Parameter          | Value                | Citation                                                      |
|--------------------|----------------------|---------------------------------------------------------------|
| Terminal Half-Life | <b>7.4 - 10 days</b> | <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[12]</a> |
| Systemic Clearance | Low                  | <a href="#">[8]</a> <a href="#">[12]</a>                      |
| Kinetics           | Linear               | <a href="#">[9]</a> <a href="#">[10]</a>                      |

| Recommended Phase 2 Dose | 20 mg/kg every 14 days [\[\[9\]\[11\]\]](#) |

## Preclinical and Clinical Development

Ficlatuzumab has been evaluated as both a monotherapy and in combination with other anti-cancer agents across a variety of malignancies.

## Preclinical Evaluation

In preclinical xenograft models, ficlatuzumab has demonstrated potent anti-tumor effects.[\[14\]](#) In a mouse brain orthotopic model of glioblastoma, ficlatuzumab treatment resulted in a dose-dependent improvement in survival, both as a monotherapy and in combination with temozolomide.[\[15\]](#) In vitro studies using HNSCC cell lines showed that ficlatuzumab effectively reduces proliferation, migration, and invasion induced by tumor-associated fibroblasts (TAFs), which secrete HGF.[\[12\]](#)

## Clinical Trials

Ficlatuzumab has been studied in numerous clinical trials for cancers including HNSCC, NSCLC, AML, and pancreatic cancer.[\[1\]](#)[\[13\]](#)

**Head and Neck Squamous Cell Carcinoma (HNSCC):** The combination of ficlatuzumab with the EGFR inhibitor cetuximab has shown significant promise in patients with recurrent or metastatic HNSCC, particularly in the HPV-negative subgroup.[\[1\]](#)[\[16\]](#) Dysregulation of the HGF/c-Met pathway is a key resistance mechanism to cetuximab.[\[17\]](#)[\[18\]](#) A randomized Phase 2 study demonstrated a statistically significant improvement in progression-free survival (PFS) for the combination compared to ficlatuzumab alone in a pan-refractory population.[\[16\]](#)[\[19\]](#) This has led to the initiation of the FIERCE-HN Phase 3 trial.[\[1\]](#)[\[20\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for the FIERCE-HN Phase 3 clinical trial.[1][21]

Table 3: Clinical Efficacy of Ficlatuzumab in Recurrent/Metastatic HNSCC (Phase 2, NCT03422536)

| Treatment Arm            | Population   | Median PFS | ORR | Citation |
|--------------------------|--------------|------------|-----|----------|
| Ficlatuzumab + Cetuximab | All Patients | 3.7 months | 19% | [16]     |
|                          | HPV-Negative | 3.8 months | 38% | [19]     |
| Ficlatuzumab Monotherapy | All Patients | 1.8 months | 4%  | [16]     |

PFS: Progression-Free Survival; ORR: Overall Response Rate.

Non-Small Cell Lung Cancer (NSCLC): Ficlatuzumab has been evaluated in combination with EGFR tyrosine kinase inhibitors (TKIs) like gefitinib.[\[7\]](#)[\[22\]](#) A Phase 1b study in Asian patients with advanced NSCLC found the combination to be well-tolerated, with an objective response rate (ORR) of 33% in the 20 mg/kg cohort.[\[7\]](#) This provides a clinical rationale for combining HGF and EGFR inhibition to overcome TKI resistance.[\[8\]](#)

Table 4: Clinical Efficacy of Ficlatuzumab + Gefitinib in Advanced NSCLC (Phase 1b)

| Ficlatuzumab Dose | N  | Objective Response Rate (ORR) | Disease Stabilization | Citation |
|-------------------|----|-------------------------------|-----------------------|----------|
| 10 mg/kg          | 3  | 0%                            | N/A                   | [7]      |
| 20 mg/kg          | 12 | 33%                           | 4 additional patients | [7]      |

Patients received ficlatuzumab every 2 weeks plus daily gefitinib 250 mg.

## Safety and Tolerability

Ficlatuzumab has been generally well-tolerated in clinical trials, both as a monotherapy and in combination regimens.[\[9\]](#)[\[12\]](#) The adverse event profile is manageable and consistent with its mechanism of action and that of its combination partners.[\[17\]](#)[\[23\]](#)

Table 5: Common Treatment-Emergent Adverse Events (Any Grade)

| Adverse Event   | Ficlatuzumab<br>Monotherapy | Ficlatuzumab +<br>Cetuximab | Citation             |
|-----------------|-----------------------------|-----------------------------|----------------------|
| Hypoalbuminemia | 66%                         | 76%                         | <a href="#">[23]</a> |
| Edema           | 25%                         | 44%                         | <a href="#">[23]</a> |
| Acneiform Rash  | N/A                         | 82%                         | <a href="#">[23]</a> |
| Asthenia        | 32%                         | N/A                         | <a href="#">[11]</a> |
| Hepatic Pain    | 32%                         | N/A                         | <a href="#">[11]</a> |

Data compiled from separate Phase 1 and Phase 2 studies.

## Experimental Protocols

Detailed protocols are study-specific. However, the general methodologies employed in the clinical evaluation of ficlatuzumab can be summarized.

- Phase I Dose-Escalation Study (Advanced Solid Tumors):
  - Design: An open-label, single-center, dose-escalation study.[\[9\]](#)
  - Patient Population: Patients with advanced solid tumors and liver metastases with p-Met-positive tumors.[\[9\]](#)[\[11\]](#)
  - Methodology: Patients were enrolled in cohorts receiving ficlatuzumab at 2, 10, or 20 mg/kg via a 30-minute intravenous infusion once every 14-day cycle.[\[9\]](#)[\[11\]](#)
  - Primary Objectives: Evaluate safety, tolerability, and pharmacodynamic effects in tumor biopsies.[\[9\]](#)
  - Secondary Objectives: Evaluate pharmacokinetic profile and preliminary anti-tumor activity.[\[9\]](#)
- Phase 2 Randomized Study (HNSCC):
  - Design: A randomized, two-arm study.[\[16\]](#)[\[18\]](#)

- Patient Population: Patients with recurrent/metastatic HNSCC resistant to cetuximab, platinum chemotherapy, and anti-PD1 therapy.[18][19]
- Methodology: Patients were randomized to receive either ficiatuzumab 20 mg/kg monotherapy every 2 weeks, or ficiatuzumab 20 mg/kg combined with cetuximab 500 mg/m<sup>2</sup> every 2 weeks.[18]
- Primary Objective: To evaluate progression-free survival (PFS).[19]
- Secondary Objectives: Assess overall response rate, overall survival, and safety.[16]

[Click to download full resolution via product page](#)

Caption: HGF/c-MET signaling can bypass EGFR blockade, leading to resistance.[2]

## Conclusion

Ficlatuzumab is a targeted biologic with a well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated on-target pharmacodynamic activity. By potently neutralizing HGF, it effectively inhibits the c-Met signaling pathway, a key driver in many cancers. The strongest clinical evidence to date supports its use in combination with EGFR inhibitors to overcome resistance, particularly in HPV-negative HNSCC. Ongoing and future studies will further elucidate the role of ficlatuzumab in the oncology treatment landscape.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. fiercehn.com [fiercehn.com]
- 3. Facebook [cancer.gov]
- 4. Ficlatuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 5. Inhibition of MET Signaling with Ficlatuzumab in Combination with Chemotherapy in Refractory AML: Clinical Outcomes and High-Dimensional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Ficlatuzumab used for? [synapse.patsnap.com]
- 7. Phase 1b Trial of Ficlatuzumab, a Humanized Hepatocyte Growth Factor Inhibitory Monoclonal Antibody, in Combination With Gefitinib in Asian Patients With NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Focus on the potential role of ficlatuzumab in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A pharmacodynamic/pharmacokinetic study of ficlatuzumab in patients with advanced solid tumors and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. aveooncology.com [aveooncology.com]
- 15. Preclinical Efficacy of the Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab in a Mouse Brain Orthotopic Glioma Model Evaluated by Bioluminescence, PET, and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. ascopubs.org [ascopubs.org]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ASCO – American Society of Clinical Oncology [asco.org]
- 23. Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma - The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [ficlatuzumab (AV-299) pharmacology]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b494990#ficlatuzumab-av-299-pharmacology\]](https://www.benchchem.com/product/b494990#ficlatuzumab-av-299-pharmacology)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)